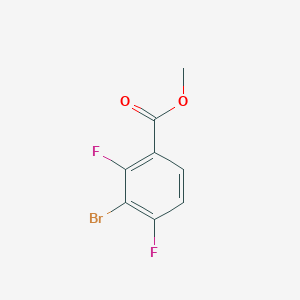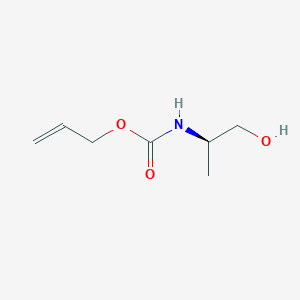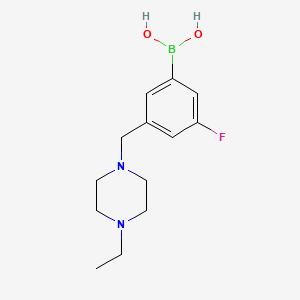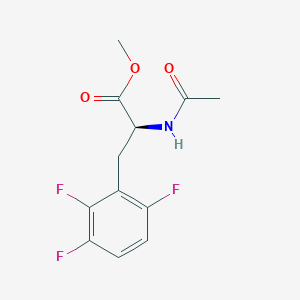![molecular formula C7H16Cl2N2 B1406995 N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride CAS No. 1523572-06-6](/img/structure/B1406995.png)
N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
Overview
Description
“N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride” is a chemical compound with the CAS number 1523572-06-6 . It is a building block used in various chemical reactions .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H14N2.2ClH/c1-8-6-3-7(4-6,5-6)9-2;;/h8-9H,3-5H2,1-2H3;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 199.12 .Scientific Research Applications
Methylene-linked Liquid Crystal Dimers and Twist-Bend Nematic Phase
Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, has shown that these compounds exhibit two monotropic mesophases, including a normal nematic phase and a lower temperature phase classified as a twist-bend nematic phase. This work contributes to the understanding of liquid crystal behaviors and their applications in display technologies and materials science (Henderson & Imrie, 2011).
Nitrosamines and Water Technology
Kinetics and Mechanism of NDMA Formation and Destruction
This paper presents an overview of the formation and destruction mechanisms of NDMA in water, exploring the kinetics of reactions with various disinfectants. Understanding these mechanisms is crucial for developing effective strategies to minimize NDMA formation in water treatment processes (Sharma, 2012).
Toxicology of Alkyl Diamines
A review focusing on the toxicology of three alkyl diamines explores their acute toxicity and irritant properties. While not directly related to the compound , this research provides a basis for understanding the potential toxicological profiles of related diamine compounds (Kennedy, 2007).
Pentane-1,5-diol in Dermatology
An overview comparing the efficacy, safety, and characteristics of pentane-1,5-diol with other aliphatic diols used in dermatology highlights the potential of pentane-1,5-diol as a substance in pharmaceutical formulations for topical administration. This research indicates the diverse applications of pentane derivatives in medical and cosmetic fields (Jacobsson Sundberg & Faergemann, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-8-6-3-7(4-6,5-6)9-2;;/h8-9H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOHFUJKJZRPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CC(C1)(C2)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)
amine](/img/structure/B1406917.png)



![3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid](/img/structure/B1406922.png)
![2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate](/img/structure/B1406925.png)



